molecular formula C16H12N4OS B11112388 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11112388
M. Wt: 308.4 g/mol
InChI Key: KDZAPQIKAXJRPY-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C16H12N4OS and its molecular weight is 308.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12N4OS/c1-21-12-6-4-11(5-7-12)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-22-14/h2-10H,1H3

InChI Key

KDZAPQIKAXJRPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

Biological Activity

7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that belongs to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by empirical data and case studies.

  • Molecular Formula: C17H14N4OS
  • Molecular Weight: 302.35 g/mol
  • CAS Number: 439108-34-6

Anticancer Activity

Recent studies have shown that compounds similar to 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been tested against various cancer cell lines:

CompoundCell Line% Growth InhibitionReference
2dCCRF-CEM (Leukemia)44.59%
5bNCI 60 Cell LinesComparable to Indomethacin (83.4%)

These results indicate that the triazolo-pyrimidine scaffold can inhibit cancer cell proliferation effectively.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays targeting cyclooxygenase (COX) enzymes. The inhibition of COX-2 is particularly significant as it plays a crucial role in inflammatory processes:

CompoundIC50 (μmol)Comparison DrugReference
50.04 ± 0.09Celecoxib (0.04 ± 0.01)
60.04 ± 0.02Celecoxib (0.04 ± 0.01)

These findings suggest that compounds in this class can be as effective as established anti-inflammatory drugs.

Antioxidant Activity

Antioxidant activity is another critical aspect of the biological profile of triazolo-pyrimidines. The DPPH free radical scavenging method has been employed to assess this activity:

CompoundIC50 (g/ml)Activity (%)Reference
2d16.97-
2e21.40-

The antioxidant properties indicate potential therapeutic benefits in oxidative stress-related conditions.

Case Studies and Research Findings

Several studies have highlighted the versatility and efficacy of triazolo-pyrimidine derivatives:

  • Synthesis and Evaluation : A series of synthesized triazolo-pyrimidines were assessed for their anticancer and anti-inflammatory activities, with promising results indicating their potential use in cancer therapy and inflammation management .
  • Mechanistic Insights : Research into the mechanisms by which these compounds exert their effects has revealed that they may inhibit specific signaling pathways involved in cancer progression and inflammation .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications at specific positions on the triazolo-pyrimidine core can enhance biological activity, providing a pathway for the design of more effective therapeutic agents .

Scientific Research Applications

Structural Characteristics

The molecular formula of 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine is C16H12N4OSC_{16}H_{12}N_{4}OS, with a molecular weight of approximately 316.35 g/mol. The presence of both the methoxyphenyl and thienyl groups contributes to its biological activity by potentially influencing its interaction with target proteins.

Antiviral Properties

Research indicates that triazolo-pyrimidine derivatives exhibit significant antiviral activities. For instance:

  • Mechanism of Action : These compounds can inhibit viral replication by interfering with critical protein-protein interactions within viral machinery. Specific studies have shown effectiveness against influenza viruses by targeting the PA-PB1 protein interactions essential for viral replication.
  • Potential Applications : Given its structural features, 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine may possess similar antiviral properties. However, further studies are needed to confirm its efficacy and elucidate the mechanism of action.

Anticancer Activity

The anticancer potential of triazolo-pyrimidines has garnered attention in recent years:

  • Cell Line Studies : Compounds in this class have been tested against various human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Preliminary results suggest that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
  • Research Findings : A study involving thienopyrimidines indicated that structural modifications could enhance anticancer activity. The unique substitution pattern in 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine may similarly influence its effectiveness against cancer cells .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are also noteworthy:

  • Mechanisms : Compounds within the triazolo-pyrimidine class have been shown to modulate inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation.
  • Future Research Directions : Exploring the anti-inflammatory effects through in vitro and in vivo models could provide insights into new therapeutic applications for chronic inflammatory diseases.

Synthesis and Characterization

The synthesis of 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step synthetic pathways:

  • Synthetic Pathways : Common methods include cyclization reactions involving appropriate precursors that introduce the methoxyphenyl and thienyl groups.
  • Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Comparative Analysis with Related Compounds

To better understand the potential applications of 7-(4-Methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, a comparative analysis with related compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
7-(Furan-2-yl)-3-[(6-propan-2-ylpyridin-2-yl)methyl]triazolo[4,5-d]pyrimidin-5-amineFuran substituent at C-7Potential anti-inflammatory properties
5-Bromo-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidineBromine at C-5 and phenyl at C-2Antiviral activity against various viruses
6-(4-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidineChromeno structure with methoxy and thienyl groupsAnticancer potential

Chemical Reactions Analysis

Functionalization and Post-Synthetic Modifications

The compound’s reactivity is influenced by its electron-rich aromatic systems:

  • Electrophilic Substitution : The thienyl group undergoes halogenation or nitration at the α-position under mild conditions (e.g., HNO₃/AcOH at 0°C).

  • Nucleophilic Aromatic Substitution : The pyrimidine ring’s C-5 position reacts with amines or alkoxides in polar aprotic solvents (DMF, DMSO).

  • Cross-Coupling Reactions : The triazole ring participates in Pd-catalyzed couplings. For example, Buchwald–Hartwig amination with aryl halides modifies the C-2 position .

Stability and Degradation Pathways

  • Hydrolysis : The triazole ring resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 10).

  • Oxidation : The thienyl group is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones.

Mechanistic Insights

  • Suzuki–Miyaura Coupling : The reaction proceeds via oxidative addition of Pd⁰ to the aryl halide, transmetallation with boronic acid, and reductive elimination .

  • Cyclization : Acid-catalyzed enolization of β-dicarbonyl compounds facilitates nucleophilic attack by the triazole amine, forming the pyrimidine ring .

Comparative Reactivity with Analogues

Table 2 : Reactivity Comparison of Triazolo-Pyrimidine Derivatives

DerivativeReactive SitePreferred Reaction
Target CompoundThienyl (C-2)Suzuki coupling, halogenation
7-Trifluoromethyl analogPyrimidine C-3Nucleophilic substitution
5-Bromo derivativeBromine (C-5)Cross-coupling, amination

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for 7-(4-methoxyphenyl)-2-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, and how do solvent systems influence yield?

  • Methodology : Utilize a two-step approach involving cyclocondensation of thiophene-2-carboxamidine with 4-methoxyphenyl-substituted precursors. Ethanol/water (1:1 v/v) as a solvent system enhances solubility of intermediates while reducing side reactions . Avoid piperidine-based catalysts due to regulatory restrictions; instead, employ TMDP (trimethylenedipiperidine) under molten-state conditions for improved cyclization efficiency, despite its toxicity requiring strict safety protocols .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodology : Combine X-ray crystallography (single-crystal analysis) with spectroscopic techniques. For crystallography, grow crystals via slow evaporation from methanol and refine data using SHELXTL software to resolve bond angles and torsional strain . Supplement with 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions, particularly distinguishing methoxyphenyl (δ 3.8–4.0 ppm for OCH3_3) and thienyl protons (δ 6.8–7.2 ppm) .

Q. What purification strategies are effective for isolating this triazolopyrimidine derivative?

  • Methodology : Use column chromatography with silica gel (ethyl acetate/hexane, 3:7) for initial separation, followed by recrystallization from methanol to achieve >95% purity. Monitor by TLC (Rf_f ≈ 0.5 in ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the trifluoromethyl group in analogous triazolopyrimidines influence biological activity, and can this inform SAR studies?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies using analogs with varying electron-withdrawing groups (e.g., -CF3_3, -Cl). Assay kinase inhibition (e.g., EGFR or CDK2) via fluorescence polarization. Molecular docking (AutoDock Vina) can predict binding affinities, correlating with experimental IC50_{50} values. Note that -CF3_3 enhances hydrophobic interactions in enzyme pockets .

Q. What catalytic systems are optimal for constructing the triazolo[1,5-a]pyrimidine core with high regioselectivity?

  • Methodology : Screen iodine-based catalysts (e.g., I2_2/TBHP in 1,4-dioxane) for oxidative coupling reactions, achieving >70% yield. Avoid polar aprotic solvents (DMF, DMSO) due to side-product formation. Mechanistic studies (EPR or radical traps) suggest iodine mediates single-electron transfer (SET) pathways, critical for regioselective cyclization .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodology : Use computational tools (e.g., COSMO-RS) to predict solubility in biorelevant media (FaSSIF/FeSSIF). Validate experimentally via shake-flask method (UV-Vis quantification). For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) and compare with in vivo pharmacokinetics in rodent models. Adjust formulation using cyclodextrin inclusion complexes if logP > 3 .

Q. What strategies mitigate toxicity risks during scale-up synthesis?

  • Methodology : Replace TMDP with less toxic catalysts (e.g., morpholine derivatives) under microwave-assisted conditions to reduce reaction time and byproducts. Implement continuous flow systems to minimize exposure to hazardous intermediates. Toxicity screening (Ames test or zebrafish embryotoxicity) should precede scale-up .

Methodological Notes

  • Data Contradiction Analysis : When conflicting crystallographic data arise (e.g., bond length discrepancies), cross-validate with DFT calculations (B3LYP/6-31G*) to assess theoretical vs. experimental geometries .
  • Experimental Design : For biological assays, include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure statistical significance (p < 0.05 via ANOVA) .

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